hSMG-1 inhibitor 11j

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

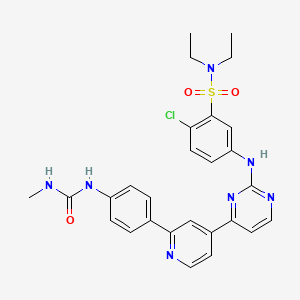

1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFJBSIAXYEPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of hSMG-1 Inhibitor 11j

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of hSMG-1 inhibitor 11j, a potent and selective pyrimidine derivative that targets the human Suppressor with Morphological effect on Genitalia 1 (hSMG-1) kinase. hSMG-1 is a critical regulator of nonsense-mediated mRNA decay (NMD), a crucial cellular surveillance pathway that eliminates transcripts containing premature termination codons (PTCs).[1] Deregulation of NMD has been implicated in various diseases, including cancer, making hSMG-1 an attractive therapeutic target.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of hSMG-1.[1] As a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, hSMG-1 plays a pivotal role in the NMD pathway by phosphorylating the key NMD factor, UPF1.[2] This phosphorylation event is a critical step for the recruitment of downstream factors that lead to the degradation of aberrant mRNA transcripts.

By binding to the ATP-binding site of hSMG-1, inhibitor 11j prevents the transfer of a phosphate group to UPF1. This inhibition of UPF1 phosphorylation disrupts the NMD cascade, leading to the stabilization and accumulation of PTC-containing transcripts. The primary molecular consequence of hSMG-1 inhibition by 11j is, therefore, the modulation of gene expression for those transcripts normally targeted by NMD.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| hSMG-1 | 0.11 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. hSMG-1 |

| mTOR | 50 | >455 |

| PI3Kα | 92 | >836 |

| PI3Kγ | 60 | >545 |

| CDK1 | 32,000 | >290,000 |

| CDK2 | 7,100 | >64,500 |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| MDA-MB-468 | Cell Proliferation | 75 |

Signaling Pathway Diagram

The following diagram illustrates the nonsense-mediated mRNA decay (NMD) pathway and the point of intervention by this compound.

Caption: The NMD pathway is initiated by ribosomal stalling at a PTC, leading to the recruitment of UPF1 and the hSMG-1 complex. hSMG-1-mediated phosphorylation of UPF1, a step blocked by inhibitor 11j, is essential for the recruitment of decay factors and subsequent mRNA degradation.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound are provided below.

In Vitro hSMG-1 Kinase Assay

This assay quantifies the kinase activity of hSMG-1 by measuring the phosphorylation of its substrate, UPF1, in the presence of the inhibitor.

Materials:

-

Recombinant human SMG-1 (hSMG-1)

-

Recombinant human UPF1 (or a peptide fragment containing the phosphorylation site)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

Phosphatase inhibitors

-

SDS-PAGE gels and buffers

-

Phosphorimager or anti-phospho-UPF1 antibody for Western blotting

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant hSMG-1, and the UPF1 substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for Western blot detection).

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radiometric detection: Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the UPF1 substrate using a phosphorimager.

-

For Western blot detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for phosphorylated UPF1. Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Calculate the percentage of inhibition at each concentration of inhibitor 11j relative to the vehicle control to determine the IC50 value.

Western Blot for UPF1 Phosphorylation in Cells

This assay assesses the ability of this compound to inhibit the phosphorylation of endogenous UPF1 in a cellular context.

Materials:

-

Cell line expressing hSMG-1 and UPF1 (e.g., MDA-MB-361)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-UPF1 and anti-total-UPF1

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-UPF1 antibody, or run a parallel gel.

-

Quantify the band intensities to determine the concentration-dependent effect of inhibitor 11j on UPF1 phosphorylation.

MDA-MB-468 Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of the MDA-MB-468 breast cancer cell line.[3][4]

Materials:

-

MDA-MB-468 cells

-

Complete growth medium (e.g., L-15 medium with 10% FBS)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, resazurin)

-

DMSO

-

Microplate reader

Procedure:

-

Seed MDA-MB-468 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of the inhibitor relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for hSMG-1 Inhibitor Validation

This diagram outlines the typical workflow for the identification and validation of a selective hSMG-1 inhibitor like 11j.

References

- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of SMG-1-mediated Upf1 phosphorylation in mammalian nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell proliferation assay [bio-protocol.org]

- 4. Human Breast Cell MDA-MB-468-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to hSMG-1 Inhibitor 11j and its Role in Nonsense-Mediated Decay

This technical guide provides a comprehensive overview of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) inhibitor 11j, a potent and selective small molecule that targets the Nonsense-Mediated Decay (NMD) pathway. This document details the inhibitor's mechanism of action, presents its quantitative biochemical and cellular activity, outlines relevant experimental protocols, and visualizes the core biological and experimental workflows.

Introduction to hSMG-1 and Nonsense-Mediated Decay (NMD)

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism conserved across all eukaryotes.[1][2] Its primary function is to identify and degrade messenger RNA (mRNA) transcripts that contain premature termination codons (PTCs).[3] By eliminating these aberrant transcripts, NMD prevents the translation of potentially toxic truncated proteins, thereby ensuring the fidelity of gene expression.[1]

The hSMG-1 kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, is an essential component of the NMD pathway.[4] A key event in NMD activation is the phosphorylation of the core NMD factor, UPF1 (Up-frameshift 1), by hSMG-1.[5] This phosphorylation event is a critical step that triggers the recruitment of decay factors and subsequent degradation of the target mRNA.[6][7] Given its central role, hSMG-1 has emerged as a promising therapeutic target for diseases caused by nonsense mutations and for certain cancers where NMD modulation could be beneficial.[8][9][10]

This compound is a potent and highly selective pyrimidine derivative developed to target the kinase activity of hSMG-1.[8][11] Its ability to precisely inhibit UPF1 phosphorylation allows for the stabilization of PTC-containing transcripts, making it an invaluable tool for studying the NMD pathway and a potential lead compound for therapeutic development.

Quantitative Data on this compound

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of 11j

This table details the half-maximal inhibitory concentration (IC₅₀) of compound 11j against hSMG-1 and a panel of other kinases, demonstrating its high potency and selectivity.

| Target Kinase | IC₅₀ | Selectivity vs. hSMG-1 | Reference |

| hSMG-1 | 0.11 nM | - | [12][4][8] |

| mTOR | 50 nM | >455-fold | [4][8][11] |

| PI3Kα | 92 nM | >836-fold | [8][11][13] |

| PI3Kγ | 60 nM | >545-fold | [8][11][13] |

| Cdk1 | 32 µM | >290,000-fold | [4][8] |

| Cdk2 | 7.1 µM | >64,500-fold | [4][8] |

| GSKα | 0.26 µM | >2,360-fold | [4] |

| GSKβ | 0.33 µM | >3,000-fold | [4] |

Table 2: Cellular Activity of this compound

This table summarizes the effects of compound 11j in cell-based assays, confirming its ability to inhibit the NMD pathway and affect cell proliferation.

| Assay | Cell Line | Concentration | Effect | Reference |

| UPF1 Phosphorylation | MDA-MB-361 | 0.3 µM | Significant reduction | [4][8] |

| UPF1 Phosphorylation | MDA-MB-361 | 1.0 µM | Complete elimination | [8][11] |

| UPF1 Phosphorylation | DRG Neurons | 1.0 µM | 90% reduction | [14] |

| Cell Proliferation | MDA-MB-468 | 75 nM (IC₅₀) | Inhibition of proliferation | [4][8] |

Signaling Pathway and Mechanism of Action

This compound functions by directly competing with ATP in the kinase domain of hSMG-1. This inhibition prevents the phosphorylation of UPF1, a pivotal step in the NMD pathway. Without this phosphorylation, the downstream signaling cascade that leads to mRNA decay is halted.

Figure 1: The Nonsense-Mediated Decay (NMD) signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

hSMG-1 In Vitro Kinase Assay

This protocol is for determining the biochemical potency (IC₅₀) of inhibitors against hSMG-1.

Objective: To measure the inhibition of hSMG-1 kinase activity by compound 11j in a cell-free system.

Materials:

-

Recombinant hSMG-1 enzyme.

-

Substrate: GST-tagged UPF1 peptide (e.g., GST-Upf1-S1096).[15][16]

-

This compound, serially diluted.

-

Kinase reaction buffer (e.g., 10 mM HEPES, 50 mM NaCl, 10 mM MnCl₂, 1 mM DTT).[16]

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).

-

96-well assay plates.

-

Detection method: Phosphorimager for radioactivity or a luminescence plate reader for kits like ADP-Glo.[17]

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer.

-

In a 96-well plate, add the hSMG-1 enzyme, the UPF1 peptide substrate, and the diluted inhibitor 11j to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for hSMG-1.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.[16]

-

Terminate the reaction by adding a stop solution (e.g., EDTA or kinase-specific stop reagent).

-

Quantify the amount of phosphorylated substrate. For radiolabeling, this involves capturing the peptide on a filter membrane and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo), follow the manufacturer's protocol to measure the amount of ADP produced.[17]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for UPF1 Phosphorylation

This protocol is for assessing the effect of inhibitor 11j on the NMD pathway in a cellular context.[14]

Objective: To measure the levels of phosphorylated UPF1 (p-UPF1) relative to total UPF1 in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., MDA-MB-361).[8]

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-UPF1 (Ser1096), Mouse anti-total UPF1.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 3 µM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).[8]

-

Wash cells with ice-cold PBS and lyse them using the supplemented lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against p-UPF1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the primary antibody for total UPF1 as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the p-UPF1 signal to the total UPF1 signal for each sample.

Cell Proliferation Assay

This protocol is for determining the effect of inhibitor 11j on the growth of cancer cell lines.

Objective: To measure the IC₅₀ for cell proliferation of this compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-468).[8]

-

Complete cell culture medium.

-

This compound.

-

96-well clear-bottom cell culture plates.

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only (DMSO) control.

-

Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT).

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel NMD inhibitor like 11j, from initial biochemical characterization to cellular validation.

Figure 2: Preclinical evaluation workflow for an NMD inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonsense-mediated mRNA decay, a simplified view of a complex mechanism [bmbreports.org]

- 4. caymanchem.com [caymanchem.com]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Upf1 Phosphorylation Triggers Translational Repression during Nonsense-Mediated mRNA Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | PI3K | mTOR | TargetMol [targetmol.com]

- 12. medkoo.com [medkoo.com]

- 13. glpbio.com [glpbio.com]

- 14. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Discovery and Synthesis of hSMG-1 Inhibitor 11j

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent and selective human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase inhibitor, compound 11j. This document details the experimental protocols for its synthesis and characterization, along with the methodologies for key biological assays that demonstrate its inhibitory activity and cellular effects.

Introduction

The human SMG-1 (hSMG-1) is a large serine/threonine-protein kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It plays a crucial role in cellular stress response pathways and is a key regulator of nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). By targeting hSMG-1, it is possible to modulate these fundamental cellular processes, which has significant therapeutic implications, particularly in the context of cancer. The pyrimidine derivative, 11j, has been identified as a highly potent and selective inhibitor of hSMG-1, making it a valuable tool for studying the biological functions of this kinase and a potential lead compound for drug development.

Data Presentation

The following tables summarize the quantitative data for hSMG-1 inhibitor 11j, including its inhibitory activity against hSMG-1 and a panel of other kinases, as well as its effect on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of 11j

| Kinase | IC50 (nM) |

| hSMG-1 | 0.11 |

| mTOR | 50 |

| PI3Kα | 92 |

| PI3Kγ | 60 |

| CDK1 | 32,000 |

| CDK2 | 7,100 |

| GSKα | 260 |

| GSKβ | 330 |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Cellular Activity of 11j

| Cell Line | Assay | IC50 (nM) |

| MDA-MB-468 | Cell Proliferation | 75 |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of 2-chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide (11j) is based on the procedures described by Gopalsamy et al. (2012). The general synthetic approach involves the coupling of key pyrimidine and pyridine intermediates.

General Synthetic Scheme:

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. However, the synthesis would logically proceed through the formation of a substituted aminopyrimidine core, followed by a Suzuki or similar cross-coupling reaction with a functionalized pyridine derivative, and subsequent elaboration of the urea moiety.

Key Starting Materials:

-

Substituted pyrimidines

-

Substituted pyridines or their boronic acid/ester derivatives

-

Reagents for urea formation (e.g., methyl isocyanate)

-

Palladium catalysts and ligands for cross-coupling reactions

hSMG-1 Kinase Assay (LanthaScreen® TR-FRET Assay)

The inhibitory activity of 11j against hSMG-1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based LanthaScreen® kinase assay.

Materials:

-

Recombinant hSMG-1 kinase

-

Fluorescein-labeled substrate peptide

-

Terbium-labeled anti-phospho-substrate antibody

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (11j)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of 11j in DMSO and then dilute in kinase reaction buffer.

-

Kinase Reaction:

-

Add kinase and substrate peptide to the wells of a 384-well plate.

-

Add the diluted test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add the terbium-labeled antibody to the wells.

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the dose-response curves using a suitable software.

UPF1 Phosphorylation Assay (Western Blot)

The cellular activity of 11j was assessed by its ability to inhibit the phosphorylation of UPF1, a known substrate of hSMG-1, in human breast cancer cells.

Cell Line: MDA-MB-361

Materials:

-

MDA-MB-361 cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-UPF1 (Ser1096) and anti-total UPF1

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total UPF1 antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-UPF1 signal to the total UPF1 signal.

Cell Proliferation Assay

The anti-proliferative effect of 11j was evaluated in the MDA-MB-468 human breast cancer cell line.

Cell Line: MDA-MB-468

Materials:

-

MDA-MB-468 cells

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed MDA-MB-468 cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 11j or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis: Normalize the data to the vehicle-treated control and determine the IC50 value by fitting the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the hSMG-1 signaling pathway in the context of NMD and the experimental workflows for the key assays.

Caption: hSMG-1 signaling in the nonsense-mediated mRNA decay (NMD) pathway.

Caption: Experimental workflow for the hSMG-1 LanthaScreen® kinase assay.

Caption: Workflow for UPF1 phosphorylation analysis by Western blot.

Caption: Workflow for the MDA-MB-468 cell proliferation assay.

References

- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Breast Cell MDA-MB-468-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 4. pubcompare.ai [pubcompare.ai]

hSMG-1 Inhibitor 11j: A Pyrimidine-Based Approach to Modulating Cellular Stress and Surveillance Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human suppressor of morphogenesis in genitalia-1 (hSMG-1) is a critical serine/threonine-protein kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It plays a pivotal role in cellular stress responses and nonsense-mediated mRNA decay (NMD), a crucial RNA surveillance pathway.[1] The deregulation of these pathways is implicated in the progression of cancer and resistance to therapies, making hSMG-1 a compelling target for novel therapeutic interventions. This technical guide focuses on the pyrimidine derivative, hSMG-1 inhibitor 11j, a potent and selective inhibitor of hSMG-1. We will delve into its biochemical and cellular activity, the signaling pathways it modulates, and provide detailed experimental protocols for its characterization.

Introduction to hSMG-1 and its Inhibitor 11j

hSMG-1 is a multifaceted kinase involved in several critical cellular processes. Its role in NMD is to phosphorylate the UPF1 helicase, a key step in the degradation of mRNAs containing premature termination codons.[2] Beyond RNA surveillance, hSMG-1 is activated in response to genotoxic stress, participating in DNA damage response pathways.[3] Given its central role in maintaining cellular homeostasis, inhibiting hSMG-1 has emerged as a promising strategy in oncology.

This compound is a pyrimidine derivative identified as a highly potent and selective inhibitor of hSMG-1 kinase activity.[1][4] Its discovery provides a valuable chemical tool to probe the functions of hSMG-1 and explore its therapeutic potential.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of 11j

| Target Kinase | IC50 (nM) |

| hSMG-1 | 0.11[4][5][6] |

| mTOR | 50[4][5][6] |

| PI3Kα | 92[4][5][6] |

| PI3Kγ | 60[4][5][6] |

| CDK1 | 32,000[4][5][6] |

| CDK2 | 7,100[4][5][6] |

Table 2: Cellular Activity of 11j

| Assay | Cell Line | Effect | Concentration | Reference |

| UPF1 Phosphorylation | MDA-MB-361 | Significant reduction | 0.3 µM[5][6] | [5][6] |

| UPF1 Phosphorylation | MDA-MB-361 | Complete elimination | 1 µM[5][6] | [5][6] |

| Cell Proliferation | MDA-MB-468 | IC50 | 75 nM[5][6] | [5][6] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly competing with ATP for the kinase domain of hSMG-1. This inhibition blocks the downstream phosphorylation of hSMG-1 substrates, most notably UPF1.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Synthesis of this compound

The specific synthesis protocol for this compound is detailed in the primary publication by Gopalsamy et al. (2012) in Bioorganic & Medicinal Chemistry Letters.[7] While the full experimental details are proprietary, the general synthesis of pyrimidine derivatives often involves a multi-step process. A plausible synthetic workflow is outlined below.

hSMG-1 Kinase Assay

This protocol is adapted from a general method for assessing PIKK family kinase activity.

Objective: To determine the in vitro inhibitory activity of compound 11j against hSMG-1 kinase.

Materials:

-

Recombinant hSMG-1 enzyme

-

GST-Upf1-S1096 peptide substrate

-

Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

In a white-walled microplate, add the hSMG-1 enzyme and the GST-Upf1-S1096 peptide substrate to each well containing either the inhibitor or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for hSMG-1.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

MDA-MB-468 human breast cancer cell line

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed MDA-MB-468 cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor or a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[3]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each treatment relative to the DMSO control and determine the IC50 value.

UPF1 Phosphorylation Western Blot

Objective: To assess the effect of this compound on the phosphorylation of UPF1 in cells.

Materials:

-

MDA-MB-361 human breast cancer cell line

-

Cell culture medium

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-UPF1 (Ser1096) and mouse anti-total UPF1

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed MDA-MB-361 cells and allow them to grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.3 µM, 1 µM) or DMSO for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-UPF1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total UPF1 as a loading control.

Conclusion

This compound stands out as a potent and selective tool for investigating the complex biology of hSMG-1. Its ability to modulate both nonsense-mediated mRNA decay and cellular stress responses makes it a valuable asset for cancer research and drug development. The data presented and the detailed protocols provided in this guide are intended to facilitate further exploration of hSMG-1 inhibition as a therapeutic strategy. Future studies will likely focus on the in vivo efficacy of 11j and its derivatives, as well as the identification of biomarkers to predict response to hSMG-1 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. promega.com [promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: hSMG-1 Inhibitor 11j

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) inhibitor 11j, a potent and selective pyrimidine derivative. This document details its inhibitory activity, the experimental protocol for determining its potency, and its role within the broader context of cellular signaling pathways.

Core Data Presentation: Inhibitory Activity of 11j

The inhibitor 11j demonstrates high potency for hSMG-1 and significant selectivity over other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 Value |

| hSMG-1 | 0.11 nM [1][2][3] |

| mTOR | 50 nM[1][2] |

| PI3Kα | 92 nM[1][2] |

| PI3Kγ | 60 nM[1][2] |

| CDK1 | 32 µM[1][2] |

| CDK2 | 7.1 µM[1][2] |

| GSKα | 0.26 µM[3] |

| GSKβ | 0.33 µM[3] |

In cellular assays, inhibitor 11j effectively reduces the phosphorylation of the hSMG-1 substrate UPF1 in MDA-MB-361 breast cancer cells at concentrations as low as 0.3 µM.[3] It also inhibits the proliferation of MDA-MB-468 breast cancer cells with an IC50 of 75 nM.[1][2]

Experimental Protocol: In Vitro hSMG-1 Kinase Assay

The determination of the IC50 value for hSMG-1 inhibitor 11j is typically performed using an in vitro kinase assay. The following protocol is a representative method based on established procedures for hSMG-1 kinase activity measurement.

Objective: To measure the enzymatic activity of hSMG-1 in the presence of varying concentrations of inhibitor 11j to determine its IC50 value.

Materials:

-

Recombinant human hSMG-1 enzyme

-

Full-length UPF1 protein (substrate)

-

This compound

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (1x PBS, 10 mM MgCl₂, 2 mM DTT)

-

ATP solution (0.5 mM)

-

SDS-PAGE gels and buffers

-

Phosphorimager or autoradiography film

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 50 nM of the hSMG-1 enzyme and 1 µM of the full-length UPF1 substrate in the kinase reaction buffer.[4][5]

-

Inhibitor Addition: Add this compound to the reaction mixtures at a range of concentrations (e.g., from 0.01 nM to 1 µM) to determine the dose-response relationship. Include a control reaction with no inhibitor.

-

Initiation of Kinase Reaction: Start the phosphorylation reaction by adding ATP solution containing a final concentration of 0.5 mM ATP and 0.06 µM of [γ-³²P]ATP.[4][5]

-

Incubation: Incubate the reaction mixtures at 30°C. Samples should be taken at various time points to monitor the progress of the reaction.[4][5]

-

Reaction Quenching: Stop the reaction by adding SDS-containing sample buffer to the samples.[4][5]

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection and Quantification: Visualize the phosphorylated UPF1 substrate by exposing the gel to a phosphorimager screen or autoradiography film. The amount of incorporated radiolabeled phosphate can be quantified using a scintillation counter or densitometry analysis of the autoradiogram.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cellular signaling pathway of hSMG-1 and a typical experimental workflow for assessing inhibitor potency.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PI3K | mTOR | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Structure of substrate-bound SMG1-8-9 kinase complex reveals molecular basis for phosphorylation specificity | eLife [elifesciences.org]

- 5. Structure of substrate-bound SMG1-8-9 kinase complex reveals molecular basis for phosphorylation specificity - PMC [pmc.ncbi.nlm.nih.gov]

hSMG-1 Inhibitor 11j: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of hSMG-1 inhibitor 11j, a potent pyrimidine derivative. The document summarizes key quantitative data, outlines typical experimental methodologies for kinase selectivity profiling, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Kinase Selectivity Profile of 11j

The selectivity of a kinase inhibitor is a critical parameter in drug development, defining its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases, demonstrating high potency for its intended target and significant selectivity over other related and unrelated kinases.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. hSMG-1 |

| hSMG-1 | 0.11 | 1 |

| mTOR | 50 | >455 |

| PI3Kα | 92 | >836 |

| PI3Kγ | 60 | >545 |

| CDK1 | 32,000 | >290,909 |

| CDK2 | 7,100 | >64,545 |

| GSKα | 260 | >2,363 |

| GSKβ | 330 | >3,000 |

Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of hSMG-1.

In addition to the kinases listed above, this compound has been screened against a broader panel of 25 additional kinases, where it exhibited IC50 values greater than 10 µM, indicating minimal off-target activity at therapeutic concentrations[1].

Experimental Protocols: Kinase Selectivity Profiling

The determination of an inhibitor's selectivity profile is typically achieved through in vitro kinase assays. While the specific protocol used for 11j is not publicly detailed, the following represents a standard methodology in the field.

General Protocol for an In Vitro Kinase Selectivity Assay (e.g., ADP-Glo™ Luminescence-Based Assay)

This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

1. Reagent Preparation:

- Kinase Buffer: A buffered solution (e.g., Tris-HCl, HEPES) containing MgCl₂, bovine serum albumin (BSA), and other components to ensure optimal kinase activity.

- ATP Solution: A stock solution of adenosine triphosphate (ATP) at a specified concentration (often near the Km for each kinase).

- Substrate Solution: A stock solution of the specific peptide or protein substrate for each kinase being tested.

- Inhibitor Dilution Series: A serial dilution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).

- ADP-Glo™ Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.

2. Kinase Reaction:

- In the wells of a microplate (e.g., 384-well), combine the kinase buffer, the specific kinase, and the substrate.

- Add the test inhibitor at various concentrations to the appropriate wells. Include control wells with no inhibitor (100% activity) and no kinase (background).

- Initiate the kinase reaction by adding the ATP solution.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

3. ADP Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for a set time (e.g., 40 minutes) at room temperature.

- Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for a further period (e.g., 30 minutes) at room temperature.

4. Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate reader.

- Subtract the background luminescence from all readings.

- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

hSMG-1 Signaling Pathway

The following diagram illustrates the central role of hSMG-1 in cellular stress responses, particularly in nonsense-mediated mRNA decay (NMD) and the DNA damage response.

Caption: The dual roles of hSMG-1 in NMD and DDR pathways.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the key steps in a typical in vitro kinase selectivity profiling experiment.

Caption: A generalized workflow for determining kinase inhibitor IC50 values.

References

hSMG-1 Inhibitor 11j: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human suppressor of morphogenesis in genitalia 1 (hSMG-1) is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway, a critical cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs).[1][2] By preventing the translation of truncated and potentially harmful proteins, NMD is essential for maintaining cellular homeostasis. Deregulation of NMD has been implicated in the progression of various cancers, making its components, including hSMG-1, attractive targets for therapeutic intervention.[1][3]

This technical guide provides an in-depth overview of the hSMG-1 inhibitor 11j, a potent and selective small molecule inhibitor of hSMG-1 kinase activity.[4][5][6][7][8][9][10] We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide generalized experimental protocols for its investigation in a cancer research setting.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of hSMG-1.[4][5][6][7][8][9][10] The primary downstream effect of this inhibition is the disruption of the NMD pathway. In a functional NMD pathway, hSMG-1 phosphorylates the key NMD factor, UPF1.[2][11] This phosphorylation is a critical step for the recruitment of other factors that lead to the degradation of the PTC-containing mRNA. By inhibiting hSMG-1, 11j prevents the phosphorylation of UPF1, thereby stabilizing NMD target transcripts and allowing for the potential translation of truncated proteins.[4][6][7][10][11] In the context of cancer, this can lead to the expression of neoantigens from mutated genes, potentially enhancing anti-tumor immunity.[12][13][14]

Quantitative Data

The following tables summarize the key quantitative data for this compound from published literature.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC₅₀ | Reference(s) |

| hSMG-1 | 0.11 nM | [4][5][6][7][8][9][10] |

| mTOR | 50 nM | [4][5][6][7][8][9] |

| PI3Kα | 92 nM | [4][5][6][7][8][9] |

| PI3Kγ | 60 nM | [4][5][6][7][8][9] |

| Cdk1 | 32 µM | [4][5][6][7][8][9] |

| Cdk2 | 7.1 µM | [4][5][6][7][8][9] |

| GSKα | 0.26 µM | [4] |

| GSKβ | 0.33 µM | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference(s) |

| MDA-MB-468 (Breast Cancer) | Proliferation | IC₅₀ = 75 nM | 75 nM | [4][6][7][10] |

| MDA-MB-361 (Breast Cancer) | UPF1 Phosphorylation | Significant reduction | 0.3 µM | [4][6][7][10] |

| MDA-MB-361 (Breast Cancer) | UPF1 Phosphorylation | Elimination | 1 µM | [6][7][10] |

| DRG Neurons | UPF1 Phosphorylation | 90% reduction | Not Specified | [11] |

Experimental Protocols

While detailed, step-by-step protocols for this compound are not publicly available, this section provides a generalized framework for key experiments based on standard laboratory techniques.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blotting for UPF1 Phosphorylation

This experiment is crucial to confirm the on-target effect of this compound.

-

Cell Treatment and Lysis: Treat cultured cells with varying concentrations of this compound for a defined period (e.g., 6 hours).[6][7][10] Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated UPF1 (p-UPF1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total UPF1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

References

- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound | PI3K | mTOR | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. Medchemexpress LLC HY-124719 5mg , this compound CAS:1402452-15-6 | Fisher Scientific [fishersci.com]

- 10. glpbio.com [glpbio.com]

- 11. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 13. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 14. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: hSMG-1 Inhibitor 11j (CAS Number 1402452-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the compound identified by CAS number 1402452-15-6, a potent and selective inhibitor of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase.[1][2] hSMG-1 is a crucial component of the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs).[1] By inhibiting hSMG-1, this compound serves as a valuable tool for studying the NMD pathway and holds potential as a therapeutic agent in oncology and other genetic diseases where modulation of NMD is desirable.[1][3] This document details the compound's biochemical properties, mechanism of action, and provides representative experimental protocols for its characterization.

Compound Profile

The compound with CAS number 1402452-15-6 is a pyrimidine derivative.[1]

| Property | Value |

| CAS Number | 1402452-15-6 |

| IUPAC Name | 2-chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]-benzenesulfonamide[1] |

| Synonyms | hSMG-1 inhibitor 11j, SMG1i[1][4] |

| Molecular Formula | C₂₇H₂₈ClN₇O₃S[1] |

| Molecular Weight | 566.1 g/mol [1] |

| Appearance | White to yellow solid[5] |

| Solubility | DMSO: 0.1-1 mg/mL (Slightly soluble)[1] |

Quantitative Biochemical Data

This compound is a highly potent and selective inhibitor of hSMG-1 kinase. Its inhibitory activity has been quantified against hSMG-1 and a panel of other kinases to establish its selectivity profile.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ | Reference |

| hSMG-1 | 0.11 nM | [2][5] |

| mTOR | 50 nM | [5] |

| PI3Kα | 92 nM | [5] |

| PI3Kγ | 60 nM | [5] |

| CDK1 | 32 µM | [5] |

| CDK2 | 7.1 µM | [5] |

| GSKα | 0.26 µM | [2] |

| GSKβ | 0.33 µM | [2] |

Table 2: Cellular Activity

| Cell Line | Assay | IC₅₀ / Effect | Reference |

| MDA-MB-468 | Cell Proliferation | 75 nM | [5][6] |

| MDA-MB-361 | UPF1 Phosphorylation | Significant reduction at 0.3 µM, elimination at 1 µM (6h treatment) | [5][6] |

Mechanism of Action: Inhibition of the Nonsense-Mediated Decay (NMD) Pathway

This compound exerts its biological effects by targeting the hSMG-1 kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family. hSMG-1 plays a pivotal role in the NMD pathway by phosphorylating the key NMD factor, UPF1 (Up-frameshift protein 1). This phosphorylation event is a critical step for the recruitment of downstream NMD factors that lead to the degradation of aberrant mRNA transcripts containing premature termination codons.

By competitively binding to the ATP-binding site of hSMG-1, the inhibitor prevents the phosphorylation of UPF1. This disruption of the NMD signaling cascade leads to the stabilization and accumulation of PTC-containing mRNAs, which can then be translated into truncated proteins.

References

- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 4. Cryo-EM reconstructions of inhibitor-bound SMG1 kinase reveal an autoinhibitory state dependent on SMG8 | eLife [elifesciences.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PI3K | mTOR | TargetMol [targetmol.com]

Technical Guide: The Impact of hSMG-1 Inhibitor 11j on UPF1 Phosphorylation in the Nonsense-Mediated mRNA Decay Pathway

This technical guide provides a comprehensive overview of the role of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase inhibitor, 11j, in modulating the phosphorylation of the key Nonsense-Mediated mRNA Decay (NMD) factor, UPF1. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of RNA surveillance mechanisms and oncology.

Introduction to hSMG-1, UPF1, and the NMD Pathway

Nonsense-Mediated mRNA Decay (NMD) is a critical surveillance pathway in eukaryotic cells that identifies and degrades mRNAs containing premature termination codons (PTCs). This quality control mechanism prevents the translation of truncated and potentially harmful proteins. A central event in the activation of NMD is the phosphorylation of the RNA helicase UPF1 (Up-frameshift protein 1).[1][2]

This phosphorylation is catalyzed by hSMG-1, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[1][3] The phosphorylation of UPF1 by hSMG-1 is a rate-limiting step that triggers the recruitment of downstream NMD factors, leading to the degradation of the targeted mRNA.[3][4] Given its crucial role, hSMG-1 has emerged as a therapeutic target, particularly in cancer, where NMD can influence the expression of tumor suppressor genes.[5][6] The small molecule inhibitor, 11j, is a potent and selective tool for interrogating the function of hSMG-1.

Profile of hSMG-1 Inhibitor 11j

This compound is a pyrimidine derivative identified as a highly potent and selective inhibitor of hSMG-1 kinase activity.[5][7] Its selectivity makes it an invaluable chemical probe for studying the specific roles of hSMG-1 in cellular processes like NMD and genotoxic stress responses.[5][8]

Table 1: Inhibitory Activity and Selectivity of this compound

| Target Kinase | IC₅₀ Value | Selectivity (fold vs. hSMG-1) |

| hSMG-1 | 0.11 nM | - |

| mTOR | 50 nM | >455-fold |

| PI3Kα | 92 nM | >836-fold |

| PI3Kγ | 60 nM | >545-fold |

| Cdk1 | 32 µM | >290,000-fold |

| Cdk2 | 7.1 µM | >64,500-fold |

| GSKα | 0.26 µM | >2,360-fold |

| GSKβ | 0.33 µM | >3,000-fold |

Data compiled from Cayman Chemical and TargetMol product information.[7][8]

Quantitative Effect of 11j on UPF1 Phosphorylation

This compound effectively reduces and can eliminate the phosphorylation of UPF1 in a dose-dependent manner. This has been demonstrated in various human cell lines, confirming its on-target activity in a cellular context.

Table 2: Cellular Activity of this compound on UPF1 Phosphorylation

| Cell Line | Inhibitor Concentration | Duration of Treatment | Observed Effect on UPF1 Phosphorylation | Reference(s) |

| MDA-MB-361 (Breast Cancer) | 0.3 µM | 6 hours | Significant reduction in phosphorylated UPF1 (p-UPF1) levels. | [7] |

| MDA-MB-361 (Breast Cancer) | 1.0 µM | 6 hours | Complete elimination of the p-UPF1 signal. | [7] |

| MDA-MB-468 (Breast Cancer) | Not specified | Not specified | Inhibition of proliferation with an IC₅₀ of 75 nM. | [8] |

| Various Myeloma Lines | Dose-dependent | Not specified | Blocked UPF-1 phosphorylation in both sensitive and insensitive cell lines. | [6] |

The NMD Signaling Pathway and the Action of Inhibitor 11j

The phosphorylation of UPF1 is a pivotal event in the NMD pathway. The process begins with the assembly of a surveillance complex at a PTC. hSMG-1 is then recruited to phosphorylate UPF1, initiating the degradation cascade. Inhibitor 11j directly blocks the catalytic activity of hSMG-1, thereby preventing UPF1 phosphorylation and stalling the NMD process.

Caption: The NMD pathway is initiated by PTC recognition, leading to hSMG-1-mediated UPF1 phosphorylation, which is blocked by inhibitor 11j.

Experimental Protocols

This protocol describes a general method for assessing the phosphorylation status of UPF1 in cultured cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MDA-MB-361) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1.0 µM, 3.0 µM) or DMSO as a vehicle control for a specified duration (e.g., 6 hours).

-

-

Protein Extraction (Lysis):

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample. Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer onto an SDS-polyacrylamide gel (e.g., 8-10%).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated UPF1 (e.g., anti-phospho-UPF1 Ser1096) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total UPF1 and a loading control protein like β-actin or GAPDH.

-

Quantify band intensities using densitometry software to determine the relative change in UPF1 phosphorylation.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Western blot protocol for analyzing the effect of inhibitor 11j on UPF1 phosphorylation.

Caption: Workflow for assessing p-UPF1 levels via Western blot after treatment with this compound.

Conclusion

This compound is a powerful and highly selective research tool for dissecting the molecular mechanisms of nonsense-mediated mRNA decay. Its ability to potently inhibit hSMG-1 kinase activity and consequently block UPF1 phosphorylation in cellular models provides a clear method for studying the downstream consequences of NMD inhibition. The data and protocols presented in this guide offer a foundational resource for scientists investigating the hSMG-1/UPF1 axis in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. UPFront and center in RNA decay: UPF1 in nonsense-mediated mRNA decay and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. N- and C-terminal Upf1 phosphorylations create binding platforms for SMG-6 and SMG-5:SMG-7 during NMD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PI3K | mTOR | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for hSMG-1 Inhibitor 11j in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) is a phosphoinositide 3-kinase-related kinase (PIKK) that plays a crucial role in cellular stress responses and nonsense-mediated mRNA decay (NMD).[1][2][3] NMD is a critical surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins.[4] hSMG-1 inhibitor 11j is a potent and selective small molecule inhibitor of hSMG-1 kinase activity.[5][6][7] Its high affinity and specificity make it a valuable tool for investigating the cellular functions of hSMG-1 and the NMD pathway, particularly in the context of cancer research and genetic diseases.[5][6][8]

These application notes provide a summary of the key features of this compound and detailed protocols for its use in cell culture experiments.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Reference(s) |

| hSMG-1 | 0.11 nM | [5][6][7][9][10] |

| mTOR | 50 nM | [5][6][7] |

| PI3Kα | 92 nM | [5][6][7] |

| PI3Kγ | 60 nM | [5][6][7] |

| Cdk1 | 32 µM | [9] |

| Cdk2 | 7.1 µM | [5][6][9] |

| GSKα | 0.26 µM | [9] |

| GSKβ | 0.33 µM | [9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effective Concentration / IC50 | Treatment Time | Reference(s) |

| MDA-MB-361 (Breast Cancer) | UPF1 Phosphorylation Inhibition | 0.3 - 3 µM (significant reduction at 0.3 µM, elimination at 1 µM) | 6 hours | [5][6] |

| MDA-MB-468 (Breast Cancer) | Cell Proliferation Inhibition | 75 nM (IC50) | Not Specified | [5][6][9] |

| DRG Neurons | UPF1 Phosphorylation Inhibition | Not Specified (Significant reduction) | Not Specified | [11] |

| NCI-H358 (Lung Cancer) | Increased Mutant RNA Expression | Not Specified | Not Specified | [8][12] |

| LS180 (Colon Cancer) | Increased Mutant RNA Expression | Not Specified | Not Specified | [8][12] |

Signaling Pathway and Experimental Workflow

hSMG-1 Signaling in Nonsense-Mediated mRNA Decay (NMD)

Caption: The role of hSMG-1 in the NMD pathway and the inhibitory action of 11j.

General Experimental Workflow for Using this compound

Caption: A typical workflow for a cell-based assay using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's product sheet for the molecular weight of the specific lot of this compound. The molecular weight is approximately 566.07 g/mol .[13]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of 11j powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 0.566 mg of 11j in 1 ml of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved. Sonication may be recommended if solubility is an issue.[5]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[10]

Note: this compound is slightly soluble in DMSO (0.1-1 mg/ml).[9] Ensure complete dissolution before use.

Protocol 2: Inhibition of UPF1 Phosphorylation in Cell Culture

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest (e.g., MDA-MB-361)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies against phospho-UPF1 and total UPF1

-

Appropriate secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.

-

Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM stock solution of 11j in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of 11j used.

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of 11j or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 6 hours).[5][6]

-

Cell Lysis: After incubation, place the plates on ice. Remove the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Protein Extraction and Quantification: Transfer the cell lysates to microcentrifuge tubes and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a suitable protein assay.

-

Western Blotting:

-

Normalize the protein concentrations for all samples.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-UPF1 and total UPF1 according to the manufacturer's recommendations.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-UPF1 and total UPF1. Normalize the phospho-UPF1 signal to the total UPF1 signal to determine the extent of phosphorylation inhibition.

Protocol 3: Cell Proliferation Assay

This protocol provides a general method to assess the effect of this compound on cell proliferation.

Materials:

-

Cells of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the duration of the assay. Allow the cells to adhere overnight.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium to cover a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of 11j or controls to the appropriate wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Proliferation Measurement: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the background reading (medium only).

-

Normalize the readings to the vehicle control to determine the percentage of cell viability or proliferation.

-

Plot the percentage of proliferation against the log of the inhibitor concentration.

-

Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

-

Conclusion

This compound is a powerful research tool for studying the roles of hSMG-1 and the NMD pathway in various cellular processes. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the effects of this inhibitor in their specific cell culture models. As with any experimental system, optimization of cell density, inhibitor concentration, and treatment duration is recommended to achieve robust and reproducible results.

References

- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | PI3K | mTOR | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Medchemexpress LLC HY-124719 5mg , this compound CAS:1402452-15-6 | Fisher Scientific [fishersci.com]

- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 9. caymanchem.com [caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 13. xcessbio.com [xcessbio.com]

Application Notes and Protocols for hSMG-1 Inhibitor 11j

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of hSMG-1 inhibitor 11j in cell-based assays. The information compiled here is based on publicly available research data.

Introduction